ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazine ring, and a benzothiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazine intermediates, followed by their coupling with the benzothiophene moiety. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is unique due to its specific combination of functional groups and rings.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Triazine Derivatives: Compounds with triazine rings but different attached groups.
Benzothiophene Derivatives: Compounds with benzothiophene rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Composition and Structure
The compound features several notable structural components:
- Indole moiety : Known for its biological significance and presence in various natural products.
- Triazine structure : Often associated with anticancer activity.
- Benzothiophene : Implicated in various biological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazino[5,6-b]indoles exhibit significant anticancer properties. For example:
- A study tested various synthesized compounds against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Some derivatives showed higher potency than standard reference drugs .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle and promote apoptosis in cancer cells.
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, which is crucial in preventing cancer progression .
- Molecular Docking Studies : These studies have suggested potential binding interactions with key receptors involved in cancer pathways .
Case Studies
- Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study 2 : A comparative analysis of the compound's activity against standard chemotherapy agents revealed a synergistic effect when used in combination therapies.
Data Tables
Properties
CAS No. |
341501-36-8 |
---|---|
Molecular Formula |
C27H29N5O3S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-15-32-18-13-9-7-11-16(18)22-23(32)28-27(31-30-22)37-19(5-2)24(33)29-25-21(26(34)35-6-3)17-12-8-10-14-20(17)36-25/h4,7,9,11,13,19H,1,5-6,8,10,12,14-15H2,2-3H3,(H,29,33) |
InChI Key |
QSDOVWRZFORXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 |
Origin of Product |
United States |
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